molecular formula C8H15ClN2OS B1377505 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1432680-93-7

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1377505
CAS No.: 1432680-93-7
M. Wt: 222.74 g/mol
InChI Key: ZNQGIMPFNZRDKK-UHFFFAOYSA-N
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Description

4-Methyl-1-thia-4,8-diazaspiro[45]decan-3-one hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a sulfur atom and two nitrogen atoms within its spirocyclic framework

Mechanism of Action

Target of Action

It has been found to possess anti-ulcer activity , suggesting it may interact with targets involved in gastric ulcer formation and healing.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets to modulate their function, leading to a reduction in ulcer formation

Biochemical Pathways

Given its anti-ulcer activity , it may influence pathways related to gastric acid secretion, mucosal protection, or ulcer healing.

Result of Action

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride has been found to exhibit anti-ulcer activity comparable with that of omeprazole

Biochemical Analysis

Biochemical Properties

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with enzymes involved in the synthesis of nucleic acids and proteins, leading to alterations in cellular metabolism. The compound’s interaction with these enzymes is primarily through binding to the active sites, which inhibits their activity and affects the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it affects gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . This modulation of gene expression and signaling pathways results in significant changes in cellular metabolism, including the inhibition of cell proliferation and induction of cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in the inhibition of enzyme activity, which in turn affects various metabolic pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under specific storage conditions, but its activity can diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleic acid and protein synthesis. It interacts with enzymes and cofactors that play a role in these pathways, leading to alterations in metabolic flux and metabolite levels . The compound’s ability to inhibit specific enzymes results in the disruption of normal metabolic processes, which can have significant effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its solubility, molecular weight, and affinity for transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules and exert its effects on cellular processes. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. The reaction is facilitated by a Dean-Stark trap to remove water, ensuring the formation of the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as continuous flow processes and the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

4-Methyl-1-thia-4,8-diazaspiro[4

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Uniqueness

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 4-position and the hydrochloride salt form enhance its solubility and stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS.ClH/c1-10-7(11)6-12-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQGIMPFNZRDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC12CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 2
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 3
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 4
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 5
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 6
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride

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